3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-6-phenyl-1H-pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12-11(16)8-10(13-14-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMLEFKSWIOTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523857 | |
| Record name | 3-(Dimethylamino)-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-15-5 | |
| Record name | 3-(Dimethylamino)-6-phenylpyridazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 3 Dimethylamino 6 Phenylpyridazin 4 Ol
Electrophilic Aromatic Substitution Reactions
The pyridazine (B1198779) ring, being electron-deficient, generally exhibits low reactivity towards electrophilic aromatic substitution. However, the presence of the electron-donating dimethylamino group at the 3-position and the hydroxyl group at the 4-position can influence the regioselectivity of such reactions. While specific studies on the electrophilic aromatic substitution of 3-(dimethylamino)-6-phenylpyridazin-4-ol are not extensively detailed in the available literature, general principles of electrophilic aromatic bromination suggest that electron-donating substituents direct the incoming electrophile. For instance, π-donor substituents often favor para-substitution. mdpi.com The development of regioselective electrophilic aromatic brominations is a significant area of research, with various reagents and catalysts being employed to achieve high para-selectivity in substituted aromatic compounds. mdpi.com
Nucleophilic Substitution Reactions and Acyl Substitution Processes
The hydroxyl group at the 4-position of this compound is a key site for nucleophilic and acyl substitution reactions. This functionality allows for the introduction of various moieties, leading to a diverse array of derivatives.
A notable application of this reactivity is in the synthesis of herbicides. For example, the related compound, Pyridafol (6-chloro-3-phenylpyridazin-4-ol), serves as a precursor to the herbicide Pyridate. nih.govnih.gov In this process, the hydroxyl group of Pyridafol is acylated with S-octyl carbonothioate (B8497899) to form Pyridate. nih.gov This transformation highlights the susceptibility of the 4-hydroxy group to acylation.
Table 1: Related Acyl Substitution Product
| Precursor | Acylating Agent | Product |
|---|
Oxidative and Reductive Transformations
The metabolism of heterocyclic amines, a class of compounds to which this compound belongs, often involves oxidative transformations. nih.gov In humans and rodents, the metabolism of related heterocyclic amines like MeIQx and PhIP involves N-hydroxylation and ring oxidation. nih.gov While specific oxidative and reductive studies on this compound are limited, the general metabolic pathways of similar compounds suggest that the nitrogen atoms in the pyridazine ring and the dimethylamino group could be susceptible to oxidation.
Cycloaddition Reactions (e.g., Diels-Alder type)
The pyridazine ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component. These reactions are powerful tools for constructing complex polycyclic systems. nih.govmdpi.com
Pyridazinium ylides, which can be generated from pyridazine derivatives, undergo [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate. nih.gov These reactions can be promoted by thermal heating or microwave irradiation, with the latter often providing higher yields. nih.gov The resulting cycloadducts, such as dihydropyrrolo[1,2-b]pyridazines, can subsequently undergo oxidative dehydrogenation to yield highly fluorescent pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov
Furthermore, pyridazine derivatives can be synthesized through inverse electron demand Diels-Alder reactions. For instance, 3,6-disubstituted-1,2,4,5-tetrazines react with various alkenes and alkynes to form pyridazines after the extrusion of a nitrogen molecule. researchgate.net While direct cycloaddition studies involving this compound are not prevalent, the inherent reactivity of the pyridazine core suggests its potential participation in such transformations. The reaction between 1,5,6-trimethylpyrazinium-3-olate and methyl methacrylate, for example, proceeds through a domino process initiated by a 1,3-dipolar cycloaddition. nih.gov
Table 2: Examples of Cycloaddition Reactions Involving Pyridazine-Related Structures
| Reactants | Reaction Type | Product Type |
|---|---|---|
| Pyridazinium ylides + DMAD/methyl propiolate | [3+2] Cycloaddition | Dihydropyrrolo[1,2-b]pyridazines |
| 3,6-bis(pyrazol-1-yl)-1,2,4,5-tetrazines + Alkenes | [4+2] Cycloaddition (Inverse electron demand) | 1,4-Dihydropyridazines/Pyridazines |
Rearrangement Reactions
Molecular rearrangements are a fascinating aspect of heterocyclic chemistry, often leading to novel structural motifs. Studies on related nitrogen-containing heterocycles have revealed unexpected rearrangement pathways. For instance, the reaction of 3-oxoalkanenitriles with dimethylformamide dimethyl acetal (B89532) (DMFDMA) followed by treatment with malononitrile (B47326) leads to 2-dialkylaminopyridines through a Dimroth-type rearrangement. nih.gov Similarly, the reaction of 3-chloroquinoline-2,4-diones with ethylene (B1197577) diamine followed by reaction with isocyanic acid results in an unprecedented molecular rearrangement to produce hydantoin (B18101) derivatives. nih.gov While specific rearrangement reactions of this compound have not been explicitly reported, the potential for such transformations exists, given the reactivity of similar heterocyclic systems.
Formation of Heterocyclic Adducts and Complexes
The formation of adducts with biomacromolecules like DNA is a significant area of study for heterocyclic amines, particularly in the context of toxicology. nih.govnih.gov These compounds can be metabolically activated to reactive intermediates that form covalent adducts with DNA. nih.gov For example, heterocyclic amines like MeIQx and PhIP are known to form DNA adducts. nih.gov
In a different context, pyridazine derivatives can be utilized in the synthesis of more complex heterocyclic systems. For example, [3+3] cycloaddition reactions of nitrile imines with donor-acceptor cyclopropanes, catalyzed by TiCl4, can lead to the formation of pyrazolo[3,4-d]pyridazines. nih.gov Additionally, copper-catalyzed [3+2] cycloaddition reactions have been employed to synthesize 3,6-bis(4-triazolyl)pyridazines. nih.gov The first example of a cycloaddition of an in situ-generated azomethine imine under microwave conditions has also been reported. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties
UV-visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly the nature of its chromophores and the extent of conjugation.
For 3-(dimethylamino)-6-phenylpyridazin-4-ol, the pyridazinone ring system, the phenyl substituent, and the dimethylamino group collectively form a conjugated system. The presence of the electron-donating dimethylamino group and the phenyl ring is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyridazinone core. This is due to the extension of the π-conjugated system and the potential for intramolecular charge transfer (ICT) from the electron-rich dimethylamino group to the electron-deficient pyridazinone ring upon photoexcitation.
The photophysical properties, such as fluorescence, are also dictated by the molecule's electronic structure. Following absorption of light, the excited molecule can relax to the ground state by emitting a photon. The wavelength of emitted light is typically longer than the absorbed light (a phenomenon known as Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. The introduction of an amino group can significantly influence the photophysical properties of fluorescent dyes. nih.gov
To illustrate the type of data obtained from such studies, the following table presents hypothetical photophysical data for a related pyridazine (B1198779) derivative in a common organic solvent.
Interactive Data Table: Illustrative Photophysical Properties of a Substituted Phenylpyridazinone Derivative
| Parameter | Value |
| λmax (absorption) | 350 nm |
| λmax (emission) | 450 nm |
| Molar Absorptivity (ε) | 15,000 M-1cm-1 |
| Quantum Yield (ΦF) | 0.40 |
| Solvent | Dichloromethane |
Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the molecular structure. Furthermore, this technique reveals details about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.
For this compound, a single-crystal X-ray diffraction study would provide invaluable information. It would confirm the tautomeric form of the pyridazin-4-ol ring, the planarity of the heterocyclic and phenyl rings, and the orientation of the dimethylamino group relative to the pyridazine ring.
As specific crystallographic data for the target compound is not available, the table below presents crystallographic data for a related compound, 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, to exemplify the type of information obtained from an X-ray crystallographic analysis. iucr.org
Interactive Data Table: Illustrative Crystallographic Data for a Related Pyridazinone Derivative
| Parameter | Value |
| Chemical Formula | C15H14ClN5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234 (8) |
| b (Å) | 16.9876 (13) |
| c (Å) | 9.3456 (7) |
| α (°) | 90 |
| β (°) | 109.123 (3) |
| γ (°) | 90 |
| Volume (Å3) | 1518.1 (2) |
| Z | 4 |
Note: The data in this table is for 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one and is presented for illustrative purposes only. iucr.org
Computational Chemistry and Theoretical Modeling of 3 Dimethylamino 6 Phenylpyridazin 4 Ol
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic properties of 3-(dimethylamino)-6-phenylpyridazin-4-ol. These studies provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are crucial for predicting the compound's stability and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comscirp.org It offers a balance between accuracy and computational cost, making it suitable for systems like this compound. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G or higher, are used to optimize the molecular geometry and determine key electronic parameters. mdpi.comnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. nih.govnih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For pyridazine (B1198779) derivatives, the HOMO is often localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO may be distributed across the pyridazine ring system. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. scirp.org In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. scirp.org For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group, identifying them as potential hydrogen bond acceptors. mdpi.com
Interactive Table: Representative DFT-Calculated Properties for a Substituted Phenyl-Pyridazine Analog
| Parameter | Calculated Value | Significance |
| Total Energy | -1685.958 Hartree (B3LYP) | Indicates the overall stability of the optimized structure. nih.gov |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | A smaller gap suggests higher chemical reactivity. nih.gov |
| Dipole Moment | ~4.5 Debye | Influences solubility and intermolecular interactions. |
Ab Initio Methods
While DFT is prevalent, ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative route for studying electronic structure. nih.govsemanticscholar.org These methods are based on solving the Schrödinger equation without empirical parameters. Although computationally more demanding than DFT, they can be used to confirm geometric and electronic properties. For substituted 3-tertiary-amino-6-aryl-pyridazines, ab initio calculations have been used to quantify the delocalization of the nitrogen lone pair and the orientation of the substituent groups, confirming assumptions made from experimental data.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the possible shapes a molecule can adopt and its behavior over time.
Conformational analysis of 6-aryl-pyridazine derivatives has shown that the relative orientation of the phenyl and pyridazine rings is a critical determinant of activity. nih.gov Studies using molecular mechanics indicate that a near-planar arrangement between the two rings is often the preferred, low-energy conformation for biologically active compounds. nih.gov Deviations from this planarity can lead to a loss of activity.
Molecular dynamics simulations offer a dynamic view of the molecule, capturing its movements and the stability of its conformations in a simulated biological environment (e.g., in water). researchgate.netnih.gov These simulations can track the trajectory of each atom over time, providing insights into:
The stability of specific conformations.
The flexibility of different parts of the molecule.
The stability of ligand-receptor complexes, showing how the molecule remains in a binding pocket. researchgate.net
Prediction of Reactivity and Reaction Pathways
Computational chemistry provides a framework for predicting how and where a molecule is likely to react. DFT-based reactivity descriptors are commonly used for this purpose. nih.gov
Key reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com
These global descriptors provide a general sense of the molecule's reactivity. For a more detailed picture, Fukui functions are calculated to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. nih.gov For pyridazine derivatives, this analysis can pinpoint specific atoms on the heterocyclic ring or its substituents that are most likely to participate in chemical reactions. mdpi.com For example, DFT calculations can predict that the nitrogen atoms in the pyridazine ring are the most likely sites for protonation or interaction with electrophiles. mdpi.com
Ligand-Receptor Docking and Molecular Interaction Modeling (without clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). sci-hub.se This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the atomic level. sci-hub.senih.gov
For pyridazine derivatives, docking studies have been performed against a variety of protein targets, including kinases and bacterial enzymes. sci-hub.sejpionline.orgnih.gov The process involves:
Obtaining the 3D structure of the target protein, often from a crystallographic database (PDB).
Placing the ligand (e.g., this compound) into the active site of the protein.
Using a scoring function to evaluate thousands of possible binding poses and rank them based on their predicted binding affinity (often expressed as a free energy of binding in kcal/mol). researchgate.netjpionline.org
The results of docking simulations reveal key intermolecular interactions that stabilize the ligand-receptor complex.
Interactive Table: Common Interactions in Docking of Pyridazine Derivatives
| Interaction Type | Description | Key Residues Involved |
| Hydrogen Bonding | The pyridazine nitrogen atoms and the hydroxyl group can act as hydrogen bond acceptors or donors. nih.govjpionline.org | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | The phenyl ring and other nonpolar parts of the molecule interact favorably with nonpolar amino acid residues. researchgate.net | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | The aromatic phenyl and pyridazine rings can stack with the aromatic side chains of residues like tyrosine, phenylalanine, or tryptophan. nih.gov | Tyrosine, Phenylalanine, Tryptophan |
These interaction models provide a rational basis for understanding the molecule's potential biological targets without discussing clinical efficacy.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity.
QSAR studies on pyridazine and related heterocyclic derivatives have been successfully used to develop predictive models for various biological activities, including antimalarial, vasorelaxant, and anticancer effects. nih.govtandfonline.comnih.gov The theoretical framework involves several steps:
Data Set Assembly: A collection of molecules with known chemical structures and measured biological activities is required. nih.gov
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). tandfonline.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.orgtandfonline.com
Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.gov
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic fields to map out regions around the aligned molecules where modifications would likely increase or decrease activity. sci-hub.se QSAR models for pyridazine derivatives have highlighted the importance of specific substitutions on the phenyl and pyridazine rings for enhancing biological activity. nih.govtandfonline.com
Mechanistic Insights into Biological Interactions Non Clinical Focus
Target Identification and Ligand-Binding Studies (In Vitro/In Silico)
No specific studies identifying the molecular targets or characterizing the ligand-binding properties of 3-(dimethylamino)-6-phenylpyridazin-4-ol were found.
Enzyme Inhibition Mechanisms (In Vitro)
There are no available in vitro studies that investigate or report on the enzyme inhibition mechanisms of this compound.
Receptor Agonism/Antagonism at the Molecular Level (In Vitro/In Silico)
No in vitro or in silico research detailing the agonistic or antagonistic effects of this compound on any specific receptors has been published.
Cellular Pathway Modulation Studies (In Vitro)
Investigations into how this compound might modulate cellular pathways have not been reported in the accessible scientific literature.
Mechanistic Basis of Antimicrobial Activity (In Vitro)
There are no in vitro studies available that describe the mechanistic basis of any potential antimicrobial activity for this compound.
Investigation of Antitumoral Mechanisms (In Vitro)
No in vitro research has been published concerning the potential antitumoral mechanisms of this specific compound.
Structure-Activity Relationship (SAR) Exploration for Biological Modulation
Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies focusing on its specific structural features have been conducted or reported.
Advanced Applications and Material Science Contexts
Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
There is currently no published research specifically investigating the use of 3-(DIMETHYLAMINO)-6-PHENYLPYRIDAZIN-4-OL in organic light-emitting diodes (OLEDs) or other optoelectronic applications. The potential of a compound in this field is heavily dependent on its photophysical and electrochemical properties, which have not been reported for this specific molecule.
In a broader context, heterocyclic compounds, including some pyridazine (B1198779) derivatives, have been explored for their utility in electronic materials. For a molecule to be a viable candidate for OLEDs, it typically needs to possess high photoluminescence quantum yield, suitable HOMO/LUMO energy levels for efficient charge injection and transport, and good thermal and morphological stability. While some complex pyridazine-based systems have been synthesized and shown to have interesting photophysical properties, the specific characteristics of This compound remain uncharacterized in this regard.
Table 1: Photophysical and Electrochemical Properties for OLED Applications (No data is available for this compound)
| Parameter | Value |
|---|---|
| Photoluminescence Quantum Yield (PLQY) | Not Reported |
| Emission Wavelength (λem) | Not Reported |
| Highest Occupied Molecular Orbital (HOMO) | Not Reported |
| Lowest Unoccupied Molecular Orbital (LUMO) | Not Reported |
Role in Catalysis and Organocatalysis
A review of scientific literature reveals no studies on the application of This compound in the field of catalysis or organocatalysis. The nitrogen-containing pyridazine ring, in theory, could act as a ligand to coordinate with metal centers in catalysts. Furthermore, the dimethylamino group could serve as a basic site for organocatalytic transformations. However, without experimental data, its potential catalytic activity remains purely speculative.
Applications as Chemical Sensors or Probes
There is no available research on the use of This compound as a chemical sensor or probe. Molecules designed for sensing applications typically exhibit a measurable change in their properties, such as color or fluorescence, upon interaction with a specific analyte. The combination of the pyridazine core and the dimethylamino substituent could potentially lead to such properties, but this has not been explored for this compound.
Incorporation into Polymeric and Advanced Materials
No scientific literature or patents were found that describe the incorporation of This compound into polymeric structures or other advanced materials. The presence of a reactive hydroxyl group (in the pyridazinol tautomer) could potentially allow for its integration into polymer chains, for example, through esterification or etherification reactions. Such an incorporation could modify the properties of the resulting polymer, but this remains a hypothetical application that has not been investigated.
Table 2: Data on Polymers Incorporating the Compound (No data is available as the incorporation of this compound into polymers has not been reported)
| Polymer System | Method of Incorporation | Resulting Properties |
|---|---|---|
| Not Applicable | Not Reported | Not Reported |
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of pyridazinone derivatives is a well-established field, yet there is a continuous drive to develop more efficient, selective, and environmentally friendly methods. mdpi.com Traditional methods often involve multi-step processes that can be time-consuming and result in modest yields. researchgate.net Emerging research focuses on one-pot multistep reactions and the use of novel catalysts to streamline the synthesis of the core pyridazinone structure and its analogues. nih.gov
Key strategies being explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for coupling reactions involved in creating complex pyridazinone hybrids. mdpi.com
Condensation Reactions: The condensation of pyridazin-3(2H)-one with various aromatic aldehydes is a common and effective method for creating diverse derivatives. mdpi.com
Nucleophilic Substitution: Reactions such as N-alkylation using reagents like ethyl bromoacetate allow for the introduction of various functional groups onto the pyridazinone ring, enabling the fine-tuning of the molecule's properties. nih.govresearchgate.net
These advanced synthetic approaches are crucial for creating libraries of compounds based on the 3-(dimethylamino)-6-phenylpyridazin-4-ol scaffold, which is essential for systematic structure-activity relationship (SAR) studies.
| Methodology | Description | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| One-Pot Multistep Reaction | Synthesis of pyridazin-3-one derivatives from para-substituted acetophenone and glyoxalic acid, followed by ring closure with hydrazine (B178648) hydrate (B1144303). | Acetophenone, glyoxalic acid, hydrazine hydrate | Improved efficiency, reduced waste | nih.gov |
| Condensation Reaction | Condensation of a pyridazin-3(2H)-one starting material with aromatic aldehydes. | Sodium methanoate, dry ethanol (B145695), reflux | Versatile for creating a variety of derivatives | mdpi.com |
| N-Alkylation | Introduction of side chains onto the nitrogen atom of the pyridazinone ring. | Ethyl chloroacetate, K2CO3, acetone | Allows for targeted functionalization | nih.gov |
| Microwave-Assisted Coupling | Coupling of brominated intermediates with pyridazinone compounds under microwave irradiation. | KOH, N,N-dimethylacetamide (DMAA), microwave | Reduced reaction times, improved yields | mdpi.com |
Exploration of Undiscovered Reactivity Patterns
The pyridazinone ring is a versatile scaffold with multiple reactive sites. While reactions like N-alkylation and condensation are well-documented, there is significant potential for exploring undiscovered reactivity patterns. mdpi.comnih.gov Future research could focus on:
Cycloaddition Reactions: Utilizing the pyridazinone core as a diene or dienophile in cycloaddition reactions could lead to the formation of novel fused heterocyclic systems with unique three-dimensional structures and potentially new biological activities. researchgate.net
Metal-Catalyzed Cross-Coupling: Applying modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to halogenated precursors of this compound could enable the efficient introduction of a wide array of substituents, greatly expanding the chemical space around this core.
Photochemical Reactions: Investigating the photochemical reactivity of the pyridazinone ring could uncover novel transformations and rearrangements, leading to structurally complex molecules that are inaccessible through traditional thermal methods.
Understanding these novel reactivity patterns will be key to unlocking the full potential of the this compound scaffold for creating next-generation therapeutic agents and functional materials.
Advanced Computational Approaches for Predictive Modeling
In silico methods are becoming indispensable in modern chemical research. For a compound like this compound, computational studies can provide deep insights into its properties and potential applications before extensive laboratory work is undertaken. nih.gov These approaches can predict molecular geometry, electronic properties, and interactions with biological targets. mdpi.comresearchgate.net
Key computational techniques applicable to this compound include:
Density Functional Theory (DFT): Used to investigate the geometry, frontier molecular orbitals, and electrostatic potential maps of pyridazinone derivatives, helping to understand their reactivity and stability. mdpi.comresearchgate.net
Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. It is widely used to predict the potential biological activity of pyridazinone derivatives as inhibitors of targets like COX-2, MAO-B, and various kinases. nih.govmdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be generated to clarify the relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogues. nih.gov
ADMET Studies: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to assess the drug-likeness of a compound. mdpi.com
These computational tools accelerate the research process by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com
| Computational Method | Objective | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Investigate electronic structure and reactivity. | Geometry, frontier molecular orbitals, molecular electrostatic potential | mdpi.comresearchgate.net |
| Molecular Docking | Predict binding affinity and mode to a biological target. | Binding energy, molecular interactions (e.g., hydrogen bonds) | nih.govmdpi.com |
| 3D-QSAR | Relate chemical structure to biological activity. | Predictive models for activity based on 3D structural features | nih.gov |
| ADMET Analysis | Assess drug-likeness and pharmacokinetic properties. | Absorption, distribution, metabolism, excretion, toxicity profiles | mdpi.com |
Development of Targeted Chemical Probes for Biological Systems
Given the diverse biological activities of pyridazinones, there is a significant opportunity to develop derivatives of this compound as targeted chemical probes. nih.govnih.gov These probes are valuable tools for studying complex biological processes and validating drug targets. By modifying the core structure to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, researchers can create molecules that can:
Visualize Biological Targets: Fluorescently tagged probes could be used in cellular imaging to visualize the localization and dynamics of their specific protein targets in real-time.
Identify Protein Interactions: Probes with affinity tags can be used in pull-down assays to identify the binding partners of a specific target protein, helping to elucidate complex signaling pathways.
Map Active Sites: Photoaffinity labeling probes can be used to covalently modify the active site of a target enzyme, allowing for its identification and characterization.
The development of such probes based on the this compound structure could provide new insights into the pathways modulated by this class of compounds, such as those involving cyclooxygenases (COX), phosphodiesterases (PDE4), or monoamine oxidases (MAO). nih.govnih.govnih.gov
Integration into Multidisciplinary Research Platforms
The full potential of this compound will be realized through its integration into multidisciplinary research platforms that combine expertise from various fields. The journey from a novel chemical entity to a useful tool or therapeutic agent requires a collaborative effort. rsc.org This involves:
Medicinal Chemistry: To design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Pharmacology and Biology: To evaluate the biological activity of the compounds in vitro and in vivo, and to elucidate their mechanisms of action. nih.govnih.govbiomedpharmajournal.org
Computational Science: To model the behavior of the compounds and guide the design-synthesize-test cycle. nih.govmdpi.com
Materials Science: To explore the potential of pyridazinone derivatives in the development of novel materials, such as conjugated polymers for sensors or liquid crystals. scholarsresearchlibrary.com
By fostering collaboration between these disciplines, research platforms can accelerate the translation of basic scientific discoveries into practical applications. The diverse pharmacological profiles reported for the pyridazinone class suggest that this compound could be a valuable candidate for inclusion in drug discovery programs targeting inflammation, cardiovascular diseases, and neurological disorders. scholarsresearchlibrary.comnih.govmdpi.com
Q & A
Q. Key Factors Affecting Yield :
| Factor | Impact | Example from Evidence |
|---|---|---|
| Solvent choice | Polarity affects reaction kinetics | Ethanol for cyclization |
| Temperature | Higher temps accelerate kinetics but risk decomposition | Microwave optimization |
| Catalyst loading | Excess catalyst may cause side reactions | Palladium in coupling steps |
Advanced: How can researchers resolve contradictory data regarding the biological activity of this compound derivatives in different assay systems?
Methodological Answer :
Contradictions often arise from assay-specific variables or compound purity. Strategies include:
- Orthogonal assays : Validate activity across multiple platforms (e.g., enzyme inhibition vs. cell-based assays). Structural analogs in pyridazine derivatives show assay-dependent behavior due to solubility or membrane permeability differences .
- Purity verification : Use HPLC (≥95% purity) to exclude impurities, as highlighted in pharmaceutical reference standards .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., dimethylamino or phenyl groups) to isolate bioactive motifs. Fluorinated analogs demonstrate how electronic effects alter activity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl group at C6, dimethylamino at C3). Coupling patterns in pyridazine rings are distinct .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ ion matching C₁₂H₁₄N₃O).
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, C=N stretches ~1600 cm⁻¹) .
Q. Example Characterization Workflow :
Synthesize and isolate compound.
Acquire NMR (DMSO-d₆ or CDCl₃) for structural elucidation.
Validate via HRMS and IR.
Advanced: What computational methods are suitable for studying the electronic effects of the dimethylamino group in this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to assess how the dimethylamino group donates electrons to the pyridazine ring, modulating reactivity. Similar studies on fluorinated sulfonamides reveal substituent-dependent electronic profiles .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize SAR data .
Basic: How does the dimethylamino group influence the solubility and stability of this compound?
Q. Methodological Answer :
- Solubility : The dimethylamino group enhances water solubility via hydrogen bonding. However, the hydrophobic phenyl group counterbalances this, requiring solvent optimization (e.g., DMF/water mixtures) .
- Stability : Under acidic conditions, the dimethylamino group may protonate, increasing susceptibility to hydrolysis. Stability studies in buffers (pH 1–10) are recommended .
Advanced: What strategies optimize regioselectivity in the functionalization of this compound?
Q. Methodological Answer :
- Directing groups : Use protecting groups (e.g., Boc for amines) to steer reactivity toward specific ring positions.
- Catalytic control : Transition-metal catalysts (e.g., Pd, Cu) enable selective C-H activation. For example, palladium-mediated coupling preferentially targets electron-deficient positions .
- Temperature modulation : Lower temps favor kinetic control, reducing side reactions.
Q. Example Optimization Table :
| Strategy | Application | Evidence Reference |
|---|---|---|
| Boc protection | Blocks dimethylamino during functionalization | |
| Pd-catalyzed coupling | Introduces aryl groups at C4 |
Basic: What are the primary challenges in crystallizing this compound, and how can they be addressed?
Q. Methodological Answer :
- Polymorphism : Multiple crystal forms may arise. Use slow evaporation in solvent mixtures (e.g., DMF/ethanol) to favor single crystals .
- Hygroscopicity : The hydroxyl group may absorb moisture. Conduct crystallization under inert atmosphere .
- X-ray diffraction : Resolve crystal packing using synchrotron radiation for high-resolution data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
